tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate
Overview
Description
Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate typically involves multiple steps, starting with the preparation of the core benzylcarbamate structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl alcohol, 4-fluorophenylacetyl chloride, and benzylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used as an intermediate in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate
Tert-Butyl 3-(2-(3-fluorophenyl)acetyl)benzylcarbamate
Tert-Butyl 3-(2-(2-fluorophenyl)acetyl)benzylcarbamate
Uniqueness: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This arrangement may provide advantages in certain applications over similar compounds.
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Properties
IUPAC Name |
tert-butyl N-[[3-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-5-4-6-16(11-15)18(23)12-14-7-9-17(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPELKSNJLPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695766 | |
Record name | tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-73-5 | |
Record name | tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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